(Z)-1,1'-(Octadec-9-enylimino)dipropan-2-ol

logP hydrophobicity oil solubility

(Z)-1,1'-(Octadec-9-enylimino)dipropan-2-ol is a long-chain tertiary amine surfactant belonging to the alkyl iminodipropanol class. Its molecular formula is C24H49NO2 (MW 383.65 g/mol); it carries an unsaturated (Z)-octadec-9-enyl hydrophobic tail and two 2-hydroxypropyl headgroups, giving it a balanced amphiphilic character.

Molecular Formula C24H49NO2
Molecular Weight 383.7 g/mol
CAS No. 93859-54-2
Cat. No. B12669675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1,1'-(Octadec-9-enylimino)dipropan-2-ol
CAS93859-54-2
Molecular FormulaC24H49NO2
Molecular Weight383.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCN(CC(C)O)CC(C)O
InChIInChI=1S/C24H49NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(21-23(2)26)22-24(3)27/h11-12,23-24,26-27H,4-10,13-22H2,1-3H3/b12-11-
InChIKeyKXLSRCCPXGKFDN-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-1,1'-(Octadec-9-enylimino)dipropan-2-ol (CAS 93859-54-2) – Structural Identity & Core Physicochemical Profile for Procurement Decisions


(Z)-1,1'-(Octadec-9-enylimino)dipropan-2-ol is a long-chain tertiary amine surfactant belonging to the alkyl iminodipropanol class . Its molecular formula is C24H49NO2 (MW 383.65 g/mol); it carries an unsaturated (Z)-octadec-9-enyl hydrophobic tail and two 2-hydroxypropyl headgroups, giving it a balanced amphiphilic character . The pure (Z) isomer is registered under EINECS 299-393-1 and is distinct from the mixed-isomer commercial material (CAS 65086-71-7) [1]. Reported physicochemical properties include a computed log P of 6.09 and a topological polar surface area of 43.7 Ų .

Why Generic In-Class Substitution Fails for (Z)-1,1'-(Octadec-9-enylimino)dipropan-2-ol: The Critical Role of the Propoxyl vs. Ethoxyl Headgroup


Although superficially similar to its ethoxylated analog (PEG-2 oleamine, CAS 13127-82-7), the replacement of two hydroxyethyl groups with two 2-hydroxypropyl groups in the target compound fundamentally alters its solubility, hydrophobicity, and phase behavior . The additional methyl substituents increase the compound’s calculated log P by approximately 0.8 units (6.09 vs. 5.31 for the ethoxylated analog), shifting its hydrophilic-lipophilic balance toward greater oil solubility . Such differences cannot be compensated for by simple blending: in formulations where precise emulsification, corrosion inhibition, or mesoporous templating is required, substituting the ethoxylated analog leads to unpredictable shifts in cloud point, critical micelle concentration, and interfacial tension [1].

Quantitative Differentiation Guide for (Z)-1,1'-(Octadec-9-enylimino)dipropan-2-ol (CAS 93859-54-2)


Increased Log P (Hydrophobicity) Over the Ethoxylated Analog Enhances Oil-Phase Affinity

The target compound exhibits a calculated log P of 6.09 (ACD/Labs), compared to 5.31 for the direct ethoxylated analog 2,2'-(octadec-9-enylimino)bisethanol (PEG-2 oleamine, CAS 13127-82-7) . This 0.78 log-unit increase corresponds to an approximately 6-fold higher octanol-water partition coefficient, indicating substantially greater partitioning into hydrophobic environments.

logP hydrophobicity oil solubility

Higher Molecular Weight and Polar Surface Area Modulate Interfacial Packing Versus Ethoxylated Analog

The target compound (MW 383.65 g/mol) is 28 g/mol heavier than its ethoxylated analog PEG-2 oleamine (MW 355.60 g/mol) due to the additional two methyl groups, while both compounds share an identical topological polar surface area (TPSA) of 43.7 Ų . The increased molecular volume with unchanged TPSA results in a lower density of polar interactions per unit mass, which affects critical packing parameter and spontaneous curvature of surfactant monolayers.

molecular weight polar surface area surfactant packing

Stereospecific (Z)-Octadec-9-enyl Configuration Important for Mesoporous Silica Templating

Unsaturated oleyl amine surfactants are effective templating agents for the hydrogen-bonded assembly of mesoporous silicas with wormhole framework structures [1]. The (Z) configuration introduces a cis double bond that creates a 'kink' in the hydrophobic tail, disrupting tight crystalline packing and promoting fluid, disordered mesophases compared to saturated (octadecyl) analogs.

oleyl surfactant mesoporous silica porogen

Propoxylated Amine Backbone Offers Different Corrosion Inhibition Profile Than Ethoxylated or Unsubstituted Oleyl Amine

Oleyl amine derivatives are widely employed as corrosion inhibitors in oilfield and metalworking applications . Class-level understanding indicates that propoxylated amines exhibit different film-forming characteristics, thermal stability, and solubility profiles compared to ethoxylated amines due to the more hydrophobic propylene oxide units; however, no direct quantitative comparison for the target compound versus defined comparators is currently available in the open literature.

corrosion inhibitor oleyl amine propoxylation

Best-Fit Application Scenarios for (Z)-1,1'-(Octadec-9-enylimino)dipropan-2-ol Based on Available Evidence


Oil-Phase Emulsifier and Dispersant in High-Oil-Content Formulations

With a computed log P of 6.09, this compound partitions strongly into oil phases, making it well-suited for water-in-oil (W/O) emulsification, oil-based drilling fluids, and lubricant additive packages where an ethoxylated analog (log P ~5.31) would partition less efficiently into the oil phase.

Corrosion Inhibitor Intermediate for Oilfield Chemicals

As a tertiary amine with two hydroxypropyl groups, the compound can serve as a building block for formulating corrosion inhibitors used in acidic oilfield environments. Its propoxylated backbone is expected to provide different film persistency and thermal stability compared to ethoxylated analogs, though formulation-specific testing is required.

Structure-Directing Agent in Mesoporous Silica Synthesis

The unsaturated (Z)-oleyl tail promotes fluid, disordered mesophases during sol-gel silica synthesis, making this compound a candidate for templating wormhole-framework mesoporous silicas. This application leverages the cis double-bond geometry that is absent in saturated N-octadecyl diisopropanolamine analogs. [1]

Precursor for Amphoteric and Cationic Surfactant Derivatization

The tertiary amine functionality can be readily quaternized or oxidized to yield amphoteric amine oxide surfactants for personal care and HI&I cleaning applications. The (Z)-oleyl chain and propoxylated headgroup combination provides a differentiated hydrophobe-hydrophile balance compared to more common ethoxylated or coco-alkyl derivatization starting materials. [2]

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